Thaliporphine
Overview
Description
Thaliporphine is a phenolic aporphine alkaloid obtained from various plant species, particularly those belonging to the Lauraceae family. It is known for its antioxidant and α-1 adrenoceptor antagonistic activities. This compound has been studied for its potential therapeutic effects, particularly in the context of endotoxemia and sepsis, where it has shown protective effects on multiple organs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thaliporphine typically involves the extraction of the compound from natural sources, followed by purification processes. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. it is known that the compound can be isolated from plants such as Berberis species and Corydalis species .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes from plant sources
Chemical Reactions Analysis
Types of Reactions: Thaliporphine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, particularly involving its phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
Chemistry: Thaliporphine is used as a model compound in studies involving alkaloid chemistry and natural product synthesis.
Biology: The compound has been investigated for its biological activities, including its antioxidant and anti-inflammatory properties.
Medicine: this compound has shown promise in the treatment of sepsis and endotoxemia, where it helps in reducing organ injury and improving survival rates
Mechanism of Action
Thaliporphine exerts its effects through multiple mechanisms:
Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species.
α-1 Adrenoceptor Antagonism: this compound blocks α-1 adrenoceptors, leading to vasodilation and reduced blood pressure.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6
Molecular Targets and Pathways: this compound affects several molecular pathways, including the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses.
Comparison with Similar Compounds
Thaliporphine is part of the aporphine alkaloid family, which includes several similar compounds:
Glaucine: Known for its bronchodilator and anti-inflammatory effects.
Boldine: Exhibits antioxidant and hepatoprotective properties.
N-methyllaurotetanine: Has been studied for its potential antihyperglycemic effects.
Predicentrine: Another aporphine alkaloid with various biological activities
Uniqueness of this compound: this compound stands out due to its combined antioxidant, anti-inflammatory, and α-1 adrenoceptor antagonistic activities, making it a unique compound with potential therapeutic applications in conditions like sepsis and endotoxemia .
Properties
IUPAC Name |
2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAERKXUSZPTMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5083-88-5 | |
Record name | Thaliporphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005083885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thaliporphine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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